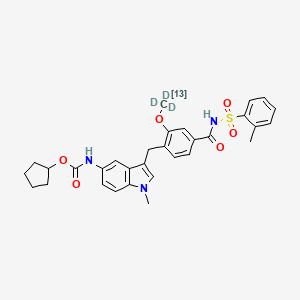

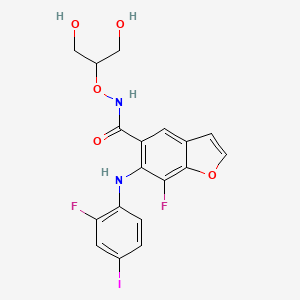

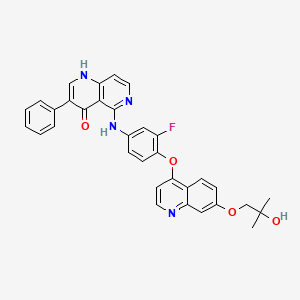

![molecular formula C38H58N6O7S B12421777 (2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbon-11, often referred to as C-11, is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes . It is produced using a cyclotron and is widely used in positron emission tomography (PET) imaging due to its ability to label a variety of biologically relevant molecules without altering their natural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Carbon-11 is typically produced through the bombardment of nitrogen gas with protons, resulting in the formation of [11C]carbon dioxide . This precursor can then be converted into various secondary precursors, such as [11C]methyl iodide, which are used in further synthesis .

Industrial Production Methods

In industrial settings, the production of Carbon-11 involves the use of high-energy cyclotrons to generate the radionuclide. The process requires precise control of reaction conditions to ensure high purity and specific activity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Carbon-11 undergoes a variety of chemical reactions, including:

Oxidation: Conversion of [11C]carbon monoxide to [11C]carbon dioxide.

Reduction: Reduction of [11C]carbon dioxide to [11C]methanol.

Substitution: Formation of [11C]methyl iodide from [11C]carbon dioxide.

Common Reagents and Conditions

Common reagents used in Carbon-11 chemistry include organic bases for carbon dioxide fixation and transition metals for catalysis . Reaction conditions often involve low pressures and temperatures to maintain the integrity of the radionuclide .

Major Products

Major products formed from Carbon-11 reactions include [11C]methyl iodide, [11C]carbon monoxide, and various [11C]labeled pharmaceuticals .

Aplicaciones Científicas De Investigación

Carbon-11 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some key applications include:

Chemistry: Used in the synthesis of radiopharmaceuticals for PET imaging.

Biology: Helps in studying metabolic pathways and enzyme activities.

Medicine: Used in the diagnosis and monitoring of diseases such as cancer and neurological disorders.

Industry: Employed in the development of new drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of Carbon-11 involves its incorporation into biologically relevant molecules, allowing for the tracking of these molecules within the body using PET imaging . The positron emission from Carbon-11 interacts with electrons in the body, producing gamma rays that are detected by the PET scanner . This enables the visualization of biological processes at the molecular level .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Carbon-11 include other positron-emitting radionuclides such as Nitrogen-13, Oxygen-15, and Fluorine-18 .

Uniqueness

Carbon-11 is unique due to its ability to label a wide range of molecules without altering their natural properties, making it an ideal tracer for studying biological processes . Its short half-life also allows for multiple scans within a short period, reducing the radiation dose to the subject .

Propiedades

Fórmula molecular |

C38H58N6O7S |

|---|---|

Peso molecular |

743.0 g/mol |

Nombre IUPAC |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1,2-dimethylpyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-aminophenyl)-2-methylpentanoic acid |

InChI |

InChI=1S/C38H58N6O7S/c1-10-23(4)32(42-37(50)38(7)16-11-17-43(38)8)35(47)44(9)30(22(2)3)20-31(51-25(6)45)34-41-29(21-52-34)33(46)40-28(18-24(5)36(48)49)19-26-12-14-27(39)15-13-26/h12-15,21-24,28,30-32H,10-11,16-20,39H2,1-9H3,(H,40,46)(H,42,50)(H,48,49)/t23-,24-,28+,30+,31+,32-,38+/m0/s1 |

Clave InChI |

YYYFRRSYTVJIOE-WWAIPBPMSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)N)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@]3(CCCN3C)C |

SMILES canónico |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)N)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3(CCCN3C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

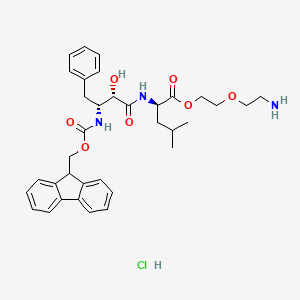

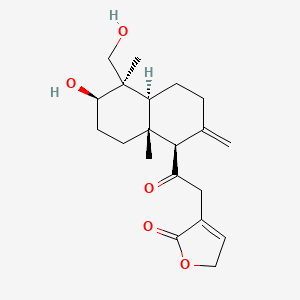

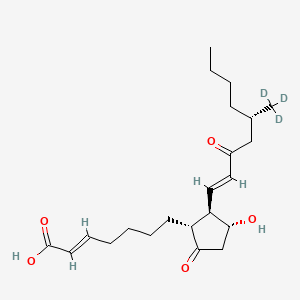

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)

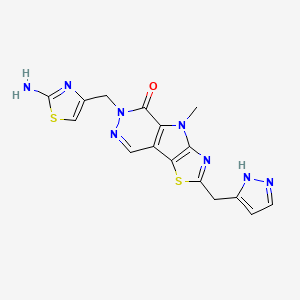

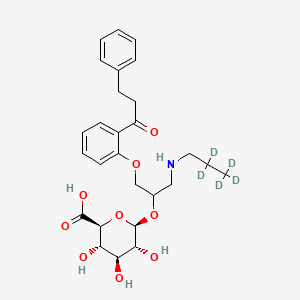

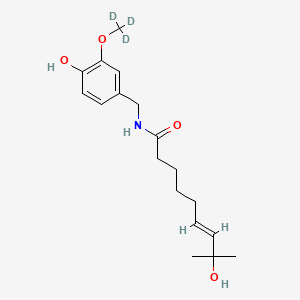

![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

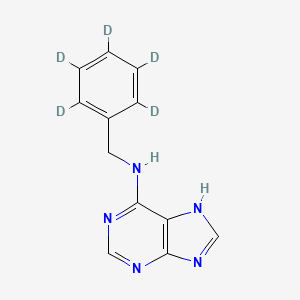

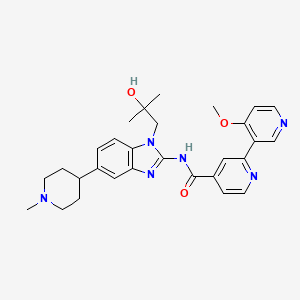

![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)